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Introduction
The rise of antifungal resistance, coupled with the ability of pathogenic fungi like Candida

albicans to form resilient biofilms, presents a significant challenge in clinical therapy.[1] Biofilms

are structured communities of fungal cells encased in a self-produced matrix, which provides a

barrier against conventional antifungal agents.[1] Sophorolipids (SLs) are glycolipid

biosurfactants produced by yeasts such as Starmerella bombicola.[1] They exist in two primary

forms: acidic and lactonic, with the lactonic form (LSL) demonstrating superior biological

activity, including potent antifungal and anti-biofilm capabilities.[1][2] These notes detail the

application of LSLs as adjuvants to enhance the efficacy of standard antifungal drugs,

leveraging their synergistic action to disrupt fungal defenses.[1][3]

Mechanism of Synergistic Action
Lactonic sophorolipids potentiate the effects of conventional antifungal agents primarily by

compromising the fungal cell's key defense mechanisms. The primary mechanism involves the

physical disruption of the fungal cell membrane's integrity.[1][2] This perturbation increases

membrane permeability, which facilitates the entry of antifungal drugs like fluconazole and

amphotericin B into the cell, thereby enhancing their efficacy.[1][4]

Furthermore, LSLs are potent inhibitors of biofilm formation and hyphal morphogenesis, which

is the transition from a yeast-like to an invasive filamentous form.[5] This is achieved by
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downregulating the expression of genes crucial for adhesion and hyphal growth, such as

HWP1, ALS1, ALS3, and ECE1.[1][5] By preventing biofilm formation and disrupting preformed

biofilms, LSLs expose individual fungal cells to the direct action of the partner antifungal drug.

[5][6] This multi-pronged approach makes the fungal pathogen significantly more susceptible to

treatment.

Lactonic Sophorolipid (LSL) Action

Effect on Antifungal Agent

Lactonic Sophorolipid
(LSL)

Disrupts Fungal
Cell Membrane Integrity

Inhibits Biofilm Formation &
Hyphal Growth

Increased Drug Uptake

 facilitates

Downregulates Virulence Genes
(e.g., HWP1, ALS3)

 by downregulating

Enhanced Antifungal Efficacy
(Synergistic Effect)

 increases susceptibility

Conventional
Antifungal Agent

 contributes to

 leads to

Click to download full resolution via product page

Caption: Mechanism of LSL synergistic action with antifungal agents.

Quantitative Data: Synergistic Activity
The synergistic effect of LSLs with conventional antifungal drugs can be quantified using the

Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤0.5 indicates synergy. The
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following table summarizes the synergistic interactions of sophorolipids (SL) with Amphotericin

B (AmB) and Fluconazole (FLZ) against Candida albicans biofilms.

Fungal
Strain

Combinatio
n

Target
FIC Index
(FICI)

Interpretati
on

Reference

Candida

albicans

SL +

Amphotericin

B (AmB)

Biofilm

Formation
0.375 Synergy [6]

Candida

albicans

SL +

Fluconazole

(FLZ)

Biofilm

Formation
0.281 Synergy [6]

Candida

albicans

SL +

Amphotericin

B (AmB)

Preformed

Biofilms
0.375 Synergy [6]

Candida

albicans

SL +

Fluconazole

(FLZ)

Preformed

Biofilms
≤0.375 Synergy [6]

Experimental Protocols
This protocol is used to determine the in vitro synergistic activity of LSLs when combined with a

conventional antifungal agent.[7][8]

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of LSL and a partner

antifungal, both alone and in combination, to calculate the Fractional Inhibitory Concentration

Index (FICI).[7][9]

Materials:

Lactonic Sophorolipid (LSL) stock solution

Partner antifungal drug (e.g., Fluconazole) stock solution

Candida albicans strain (e.g., ATCC 90028)
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RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

Sterile 96-well flat-bottom microtiter plates

Spectrophotometer or microplate reader (for MIC determination)

Incubator (35-37°C)

Procedure:

Inoculum Preparation:

Culture C. albicans on Sabouraud Dextrose Agar for 24-48 hours.

Prepare a fungal inoculum suspension in sterile saline, adjusting the turbidity to a 0.5

McFarland standard.

Dilute this suspension in RPMI-1640 medium to achieve a final concentration of

approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the test wells.[7]

Plate Setup (Checkerboard Array):

Dispense 50 µL of RPMI-1640 medium into each well of a 96-well plate.[7]

Along the x-axis (columns), create a 2-fold serial dilution of the partner antifungal drug.

Start with 100 µL of 4x the highest desired concentration in the first column, serially dilute

across the plate, and discard the final 50 µL.

Along the y-axis (rows), create a 2-fold serial dilution of the LSL. Start with 100 µL of 4x

the highest desired concentration in the first row, serially dilute down the plate, and discard

the final 50 µL.[7]

This creates a matrix of various drug combinations.[7]

Include control rows/columns with each agent alone to determine their individual MICs.[9]

Also, include a growth control well (inoculum only) and a sterility control well (medium

only).
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Inoculation:

Add 100 µL of the final fungal inoculum to each well (except the sterility control). The total

volume in each well will be 200 µL.

Incubation:

Incubate the plates at 35-37°C for 24-48 hours.[7][8]

MIC Determination:

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents

visible growth. For antifungal testing against yeasts, the endpoint is often MIC-2 or MIC80,

the concentration causing an 80% reduction in growth compared to the control.[5] This can

be determined visually or by reading absorbance at 492 nm.

FICI Calculation and Interpretation:

Calculate the FICI for each well showing growth inhibition using the following formula:[8][9]

FICI = FIC of LSL + FIC of Antifungal

Where FIC of LSL = (MIC of LSL in combination) / (MIC of LSL alone)

Where FIC of Antifungal = (MIC of Antifungal in combination) / (MIC of Antifungal alone)

The overall FICI for the combination is the lowest FICI value calculated.

Interpretation:[6]

Synergy: FICI ≤ 0.5

Indifference: 0.5 < FICI ≤ 4.0

Antagonism: FICI > 4.0
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Checkerboard Assay Workflow

FICI Interpretation
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Caption: Experimental workflow for the checkerboard synergy assay.
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This colorimetric assay quantifies the metabolic activity of fungal biofilms, serving as an

indicator of cell viability.

Objective: To quantify the ability of LSLs (alone or in combination) to inhibit the formation of

new biofilms or disrupt pre-formed biofilms.

Procedure (Briefly):

Biofilm Formation: Fungal cells are incubated in 96-well plates under conditions conducive to

biofilm growth (e.g., RPMI-1640, 37°C, 24-48h).

For inhibition studies, LSLs/drugs are added at the beginning of incubation.

For disruption studies, biofilms are allowed to mature first, then washed and treated with

LSLs/drugs.

Washing: Non-adherent cells are removed by gently washing the wells with phosphate-

buffered saline (PBS).

XTT Staining: An XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-

carboxanilide] solution, mixed with an electron-coupling agent (menadione), is added to each

well.

Incubation: The plate is incubated in the dark (e.g., 37°C for 2-3 hours). Metabolically active

cells will reduce the XTT tetrazolium salt to a formazan product, resulting in a color change.

Quantification: The colorimetric change is measured using a microplate reader at 492 nm.

The reduction in metabolic activity compared to the untreated control biofilm indicates the

inhibitory or disruptive effect of the treatment.[5]

Applications and Future Perspectives
The synergistic interaction between lactonic sophorolipids and conventional antifungal

agents opens promising avenues for drug development. This strategy could:

Combat Resistance: Restore the efficacy of existing antifungal drugs against resistant

strains.
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Reduce Dosage & Toxicity: Lower the required therapeutic doses of antifungal agents,

potentially reducing dose-dependent toxicity and side effects.[7]

Anti-Biofilm Formulations: Lead to the development of novel formulations for treating

persistent biofilm-associated infections, particularly on medical devices where biofilms are

common.[10]

Further research should focus on optimizing LSL-drug formulations, evaluating their efficacy in

in vivo models, and exploring their activity against a broader range of clinically relevant fungal

pathogens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. mdpi.com [mdpi.com]

3. Sophorolipid exhibits antifungal activity by ROS mediated endoplasmic reticulum stress
and mitochondrial dysfunction pathways in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. Inhibitory Effect of Sophorolipid on Candida albicans Biofilm Formation and Hyphal
Growth - PMC [pmc.ncbi.nlm.nih.gov]

7. benchchem.com [benchchem.com]

8. Use of checkerboard assay to determine the synergy between essential oils extracted
from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC
[pmc.ncbi.nlm.nih.gov]

9. emerypharma.com [emerypharma.com]

10. The effect of sophorolipids against microbial biofilms on medical-grade silicone - PubMed
[pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Synergy_Testing_of_Antifungal_Agent_21.pdf
https://pubmed.ncbi.nlm.nih.gov/31887325/
https://www.benchchem.com/product/b15561130?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Note_Utilizing_Lactonic_Sophorolipids_as_an_Adjuvant_for_Antifungal_Agents.pdf
https://www.mdpi.com/1420-3049/27/17/5556
https://pmc.ncbi.nlm.nih.gov/articles/PMC9076456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9076456/
https://www.researchgate.net/publication/257310791_A_Biosurfactant-Sophorolipid_Acts_in_Synergy_with_Antibiotics_to_Enhance_Their_Efficiency
https://www.researchgate.net/publication/299535196_Inhibitory_Effect_of_Sophorolipid_on_Candida_albicans_Biofilm_Formation_and_Hyphal_Growth
https://pmc.ncbi.nlm.nih.gov/articles/PMC4876995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4876995/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Synergy_Testing_of_Antifungal_Agent_21.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10946663/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10946663/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10946663/
https://emerypharma.com/solutions/cell-microbiology-services/antimicrobial-synergy-study-checkerboard-testing/
https://pubmed.ncbi.nlm.nih.gov/31887325/
https://pubmed.ncbi.nlm.nih.gov/31887325/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes: Lactonic Sophorolipids as an
Adjuvant for Antifungal Agents]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15561130#application-of-lactonic-sophorolipids-as-
an-adjuvant-for-antifungal-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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